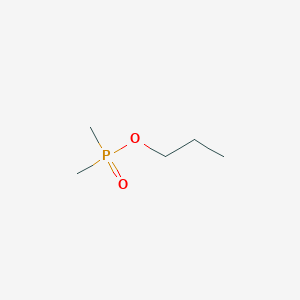
Propyl dimethylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl dimethylphosphinate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two methyl groups and one propyl group. This compound is part of the broader class of phosphinates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl dimethylphosphinate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphinate. For instance, the reaction of trimethylphosphite with propyl iodide under controlled conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl dimethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Propyl dimethylphosphinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of propyl dimethylphosphinate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylphosphite: Similar in structure but lacks the propyl group.
Ethyl dimethylphosphinate: Similar but with an ethyl group instead of a propyl group.
Methyl dimethylphosphinate: Similar but with a methyl group instead of a propyl group.
Uniqueness
Propyl dimethylphosphinate is unique due to the presence of the propyl group, which can influence its reactivity and interactions with other molecules. This structural difference can result in distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
65339-18-6 |
|---|---|
Molekularformel |
C5H13O2P |
Molekulargewicht |
136.13 g/mol |
IUPAC-Name |
1-dimethylphosphoryloxypropane |
InChI |
InChI=1S/C5H13O2P/c1-4-5-7-8(2,3)6/h4-5H2,1-3H3 |
InChI-Schlüssel |
FADVPDGMBXTDDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















